Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine
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Overview
Description
Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine: is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trityl protecting group, and a glutamine residue. This compound is often used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine typically involves multiple steps:
Protection of Glutamine: The glutamine residue is first protected at the amino group with a trityl group.
Coupling Reaction: The protected glutamine is then coupled with 3-aminopropanoic acid using a coupling reagent such as HATU or EDCI in the presence of a base like DIPEA.
Fmoc Protection:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers for efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the trityl group can be removed using acidic conditions such as TFA.
Coupling Reactions: The compound can undergo further coupling reactions with other amino acids or peptides using standard peptide coupling reagents.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF.
Trityl Removal: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Coupling Reagents: HATU, EDCI, DIPEA.
Major Products:
Deprotected Glutamine Derivatives: Upon removal of protecting groups.
Extended Peptides: When coupled with other amino acids or peptides.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biology:
Protein Engineering: Utilized in the synthesis of modified peptides for studying protein interactions and functions.
Medicine:
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Used in the production of synthetic peptides for research and industrial applications.
Mechanism of Action
The compound itself does not have a direct mechanism of action as it is primarily a synthetic intermediate. peptides synthesized using this compound can interact with various molecular targets, including enzymes, receptors, and other proteins, depending on their sequence and structure.
Comparison with Similar Compounds
Fmoc-L-glutamine: Lacks the trityl and 3-aminopropanoyl groups.
Fmoc-N2-(3-aminopropanoyl)-L-glutamine: Lacks the trityl group.
Fmoc-N5-trityl-L-glutamine: Lacks the 3-aminopropanoyl group.
Uniqueness:
Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine: is unique due to the presence of both Fmoc and trityl protecting groups, making it versatile for use in complex peptide synthesis.
Properties
Molecular Formula |
C42H39N3O6 |
---|---|
Molecular Weight |
681.8 g/mol |
IUPAC Name |
(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-5-oxo-5-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C42H39N3O6/c46-38(26-27-43-41(50)51-28-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)44-37(40(48)49)24-25-39(47)45-42(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,36-37H,24-28H2,(H,43,50)(H,44,46)(H,45,47)(H,48,49)/t37-/m0/s1 |
InChI Key |
KSGCMAQJWIHSDF-QNGWXLTQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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